Ambroxol O-glucuronide-d5
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Overview
Description
Ambroxol O-glucuronide-d5 is a deuterated form of Ambroxol O-glucuronide, a metabolite of Ambroxol. Ambroxol is a mucolytic agent used primarily in the treatment of respiratory diseases. The deuterated form, this compound, is often used in scientific research, particularly in the field of proteomics, due to its stable isotope labeling properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ambroxol O-glucuronide-d5 involves multiple steps, starting from o-toluidine. The process includes electrophilic bromination, acetylation, radical benzylic bromination, N-alkylation, and hydrolysis . The deuterated form is achieved by incorporating deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: Ambroxol O-glucuronide-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Ambroxol O-glucuronide-d5 is widely used in scientific research due to its stable isotope labeling properties. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry.
Biology: Used in metabolic studies to trace the pathways of Ambroxol metabolism.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases.
Industry: Used in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
Ambroxol O-glucuronide-d5 exerts its effects by stimulating the synthesis and release of surfactant by type II pneumocytes. Surfactants reduce the adhesion of mucus to the bronchial wall, improving its transport and providing protection against infection and irritating agents. The compound also inhibits the nitric oxide-dependent activation of soluble guanylate cyclase, reducing inflammation and improving airway function .
Comparison with Similar Compounds
Ambroxol: The parent compound, used as a mucolytic agent.
Bromhexine: A related compound with similar mucolytic properties.
Diosmetin 3-O-glucuronide: Another glucuronide metabolite with different therapeutic applications
Uniqueness: Ambroxol O-glucuronide-d5 is unique due to its stable isotope labeling, making it particularly valuable in proteomics and metabolic studies. Its deuterated form provides enhanced stability and precision in tracing metabolic pathways compared to non-deuterated analogs .
Properties
Molecular Formula |
C19H26Br2N2O7 |
---|---|
Molecular Weight |
559.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H26Br2N2O7/c20-9-5-8(13(22)12(21)6-9)7-23-10-1-3-11(4-2-10)29-19-16(26)14(24)15(25)17(30-19)18(27)28/h5-6,10-11,14-17,19,23-26H,1-4,7,22H2,(H,27,28)/t10?,11?,14-,15-,16+,17-,19+/m0/s1/i3D2,4D2,11D |
InChI Key |
SWWWCJOOFQHHAM-BVVYIAMCSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)([2H])[2H])NCC3=C(C(=CC(=C3)Br)Br)N)[2H] |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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